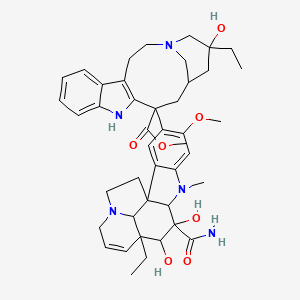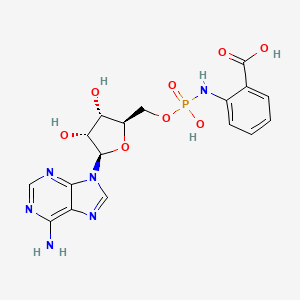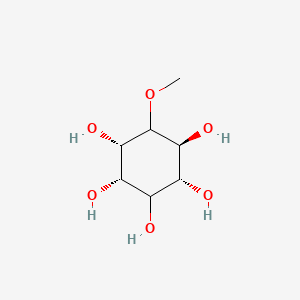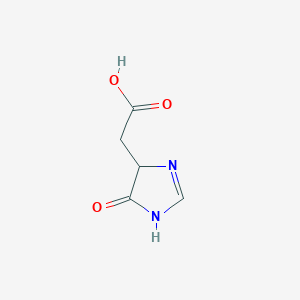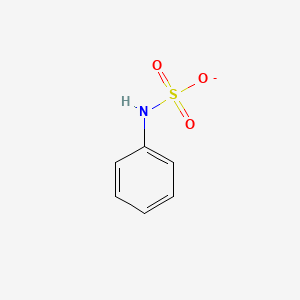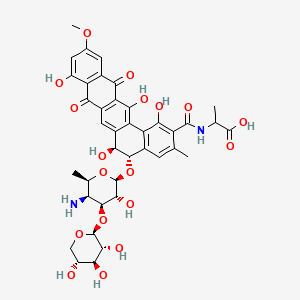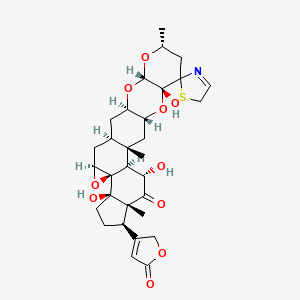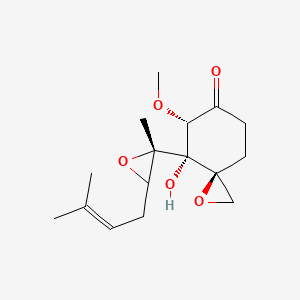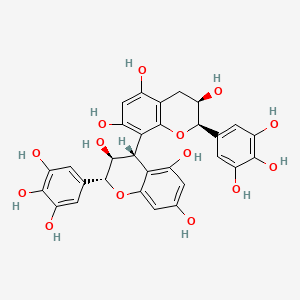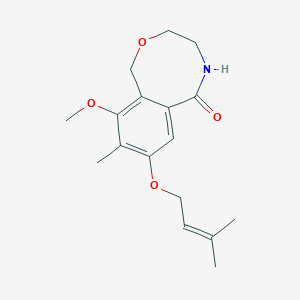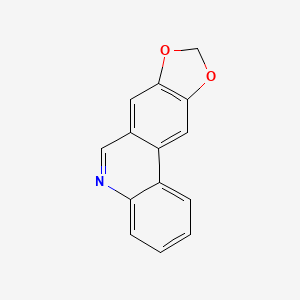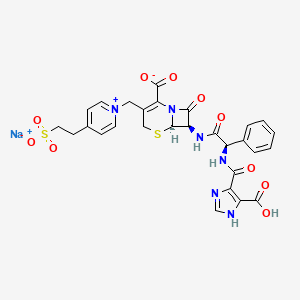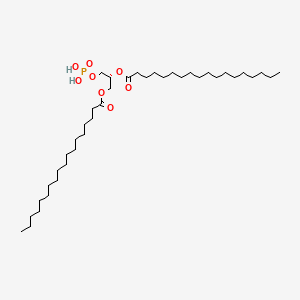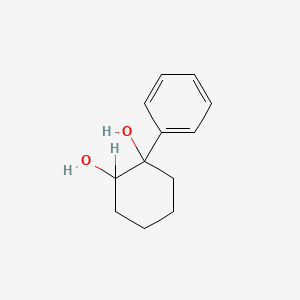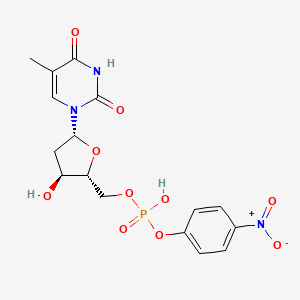
pNP-TMP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Nitrophenyl thymidine 5’-monophosphate is a synthetic compound that mimics natural nucleotides. It is a modified form of thymidine, a building block of DNA, with a nitrophenyl group attached to the 5’ position of the sugar ring. This modification allows for easy detection and quantification, making it a useful tool in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl thymidine 5’-monophosphate typically involves the esterification of thymidine 5’-monophosphate with p-nitrophenol. The reaction is carried out in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The product is then purified using chromatographic techniques .
Industrial Production Methods: Industrial production of p-Nitrophenyl thymidine 5’-monophosphate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is typically obtained as a sodium salt to enhance its solubility and stability .
化学反应分析
Types of Reactions: p-Nitrophenyl thymidine 5’-monophosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by phosphodiesterases to release thymidine 5’-monophosphate and p-nitrophenol.
Substitution: The nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at neutral or slightly alkaline pH.
Substitution: Requires the presence of nucleophiles such as amines or thiols in an organic solvent.
Major Products:
Hydrolysis: Thymidine 5’-monophosphate and p-nitrophenol.
Substitution: Various substituted thymidine monophosphate derivatives depending on the nucleophile used.
科学研究应用
p-Nitrophenyl thymidine 5’-monophosphate has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to study the activity of phosphodiesterases and other enzymes involved in nucleotide metabolism.
Molecular Biology: Employed in assays to investigate DNA synthesis and repair mechanisms.
Pharmacology: Utilized in the development of enzyme inhibitors and potential therapeutic agents.
Cell Biology: Serves as a tool to study nucleotide signaling pathways and cellular responses.
作用机制
p-Nitrophenyl thymidine 5’-monophosphate acts as an artificial substrate for various enzymes, including phosphodiesterases and autotaxin. Upon enzymatic hydrolysis, it releases thymidine 5’-monophosphate and p-nitrophenol. The released thymidine 5’-monophosphate can participate in DNA synthesis and repair, while p-nitrophenol serves as a chromogenic marker for enzyme activity .
相似化合物的比较
- p-Nitrophenyl thymidine 3’-monophosphate
- p-Nitrophenyl adenosine 5’-monophosphate
- p-Nitrophenyl guanosine 5’-monophosphate
Comparison:
- Uniqueness: p-Nitrophenyl thymidine 5’-monophosphate is unique due to its specific modification at the 5’ position of thymidine, which allows for selective enzymatic studies and easy detection .
- Applications: While similar compounds are used in enzyme assays and nucleotide metabolism studies, p-Nitrophenyl thymidine 5’-monophosphate is particularly valuable in DNA-related research due to its thymidine base.
属性
CAS 编号 |
2304-08-7 |
|---|---|
分子式 |
C16H18N3O10P |
分子量 |
443.3 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) hydrogen phosphate |
InChI |
InChI=1S/C16H18N3O10P/c1-9-7-18(16(22)17-15(9)21)14-6-12(20)13(28-14)8-27-30(25,26)29-11-4-2-10(3-5-11)19(23)24/h2-5,7,12-14,20H,6,8H2,1H3,(H,25,26)(H,17,21,22)/t12-,13+,14+/m0/s1 |
InChI 键 |
RWOAVOYBVRQNIZ-BFHYXJOUSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |
Key on ui other cas no. |
16562-50-8 |
相关CAS编号 |
26886-08-8 (mono-ammonium salt) |
同义词 |
p-nitrophenyl 5'-thymidine monophosphate p-nitrophenyl-3'-thymidine-phosphate p-Nph-5'-TMP PNPpT thymidine 5'-4-nitrophenyl phosphate thymidine 5'-4-nitrophenyl phosphate, monosodium salt |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


